molecular formula C20H24BrN4O6- B10760378 Brodimoprim-4,6-dicarboxylate

Brodimoprim-4,6-dicarboxylate

Cat. No.: B10760378
M. Wt: 496.3 g/mol
InChI Key: SZAVCZNFKJSWRN-LBPRGKRZSA-M
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Description

Brodimoprim-4,6-Dicarboxylate is a compound belonging to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound is known to target the protein dihydrofolate reductase, making it a significant molecule in the field of medicinal chemistry .

Preparation Methods

The synthesis of Brodimoprim-4,6-Dicarboxylate involves several steps:

    Treatment of Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate with hydroxylamine: This step produces the hydroxamide.

    Further treatment with polyphosphoric acid: This leads to the formation of methyl 4-amino-3,5-dimethoxybenzoate.

    Sandmeyer reaction: This step converts the compound to Methyl 4-bromo-3,5-dimethoxybenzoate.

    Saponification of the ester: This forms 4-Bromo-3,5-dimethoxybenzoic acid.

    Halogenation with thionyl chloride: This produces 4-Bromo-3,5-dimethoxybenzoyl chloride.

    Rosenmund reduction: This step yields 4-Bromo-3,5-dimethoxybenzaldehyde.

    Knoevenagel condensation with 3-Methoxypropionitrile: This forms the intermediate compound.

    Condensation with Guanidine: This final step completes the synthesis of Brodimoprim.

Chemical Reactions Analysis

Brodimoprim-4,6-Dicarboxylate undergoes various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Brodimoprim-4,6-Dicarboxylate has several scientific research applications:

Mechanism of Action

Brodimoprim-4,6-Dicarboxylate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, a molecule essential for the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of nucleotides, thereby inhibiting the growth of bacteria .

Comparison with Similar Compounds

Brodimoprim-4,6-Dicarboxylate is similar to other dihydrofolate reductase inhibitors such as:

This compound is unique due to its specific structure and the presence of the dicarboxylate groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C20H24BrN4O6-

Molecular Weight

496.3 g/mol

IUPAC Name

(2S)-2-[3-[2-bromo-5-[(2,4-diaminopyrimidin-1-ium-5-yl)methyl]-3-methoxyphenoxy]propyl]pentanedioate

InChI

InChI=1S/C20H25BrN4O6/c1-30-14-8-11(7-13-10-24-20(23)25-18(13)22)9-15(17(14)21)31-6-2-3-12(19(28)29)4-5-16(26)27/h8-10,12H,2-7H2,1H3,(H,26,27)(H,28,29)(H4,22,23,24,25)/p-1/t12-/m0/s1

InChI Key

SZAVCZNFKJSWRN-LBPRGKRZSA-M

Isomeric SMILES

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCC[C@@H](CCC(=O)[O-])C(=O)[O-])Br

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=C[NH+]=C(N=C2N)N)OCCCC(CCC(=O)[O-])C(=O)[O-])Br

Origin of Product

United States

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